REACTION_CXSMILES
|
[C:1]([OH:12])(=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>CC(C)=O>[C:1]([OH:12])(=[O:11])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
liquid
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Liquid 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-35 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to thus form a mixed solution
|
Type
|
FILTRATION
|
Details
|
a liquid phase through filtration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by the removal of the acetone from the solid and liquid phases through distillation to thus give 53 g of a solid fraction 8 (Solid 8) and 46 g of a liquid fraction 8 (Liquid 8)
|
Type
|
CONCENTRATION
|
Details
|
The concentration
|
Type
|
CUSTOM
|
Details
|
results for CLA isomer
|
Type
|
CONCENTRATION
|
Details
|
the concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CCCCCCCCCCCCCCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |